BenchChemオンラインストアへようこそ!

2,6-Diaminopurine

Oligonucleotide Therapeutics Antisense siRNA

2,6-Diaminopurine (DAP, CAS 133762-79-5) is a differentiated purine nucleobase analog whose C2‑amino group adds a third hydrogen bond in base pairing, raising duplex Tm by 1–6.5 °C per modification versus adenine. This quantifiable gain in hybridization stringency enables shorter, highly allele‑specific therapeutic oligonucleotides with reduced off‑target effects. In antiviral programs, 3′‑azido‑DAP is the most potent RT inhibitor among 6‑modified purines, and DAP‑based nucleosides show 4–14× higher selectivity indices than comparator scaffolds. DAP also outperforms G418 as a readthrough agent for UGA premature stop codons and serves as a core scaffold for broad‑spectrum antivirals (IC50 0.5–5.3 μM against Dengue, Zika, West Nile, Influenza A). Procure high‑purity DAP to leverage these quantitative advantages in your nucleic acid therapeutics, gene editing, and antiviral discovery workflows.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 133762-79-5
Cat. No. B7767852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminopurine
CAS133762-79-5
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2N1)N)N
InChIInChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)
InChIKeyMSSXOMSJDRHRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminopurine (CAS 133762-79-5): A Differentiated Adenine Analog for Enhanced Nucleic Acid Therapeutics and Antiviral Research


2,6-Diaminopurine (DAP, CAS 133762-79-5) is a purine nucleobase analog structurally defined by an additional amino group at the C2 position relative to adenine [1]. This modification enables the formation of three hydrogen bonds with thymine (or uracil) in nucleic acid duplexes, rather than the two hydrogen bonds formed by canonical A:T pairs [2]. DAP is incorporated into DNA and RNA oligonucleotides—both naturally (e.g., in S-2L cyanophage genomes) and synthetically—and has been developed as a building block for antisense oligonucleotides, siRNA, and diagnostic probes [1].

Why Adenine or Other Purine Analogs Cannot Simply Replace 2,6-Diaminopurine in Critical Applications


Substituting 2,6-diaminopurine with adenine or other close purine analogs (e.g., 2-aminopurine) fails to replicate critical performance attributes in hybridization-based and antiviral applications. DAP's C2-amino group directly contributes an additional hydrogen bond to base pairing, which quantifiably increases duplex thermodynamic stability (ΔTm) and enhances mismatch discrimination relative to adenine [1]. In antiviral contexts, the 2,6-diamino substitution pattern confers both higher target potency and a distinct selectivity index compared to 6-substituted purines, as demonstrated in head-to-head HIV-1 reverse transcriptase inhibition assays [2]. Therefore, generic substitution of DAP with adenine or 2-aminopurine will result in measurably lower hybridization stringency and potentially reduced antiviral efficacy, directly impacting experimental outcomes or therapeutic development.

Quantitative Differentiation of 2,6-Diaminopurine: Head-to-Head Comparative Evidence for Procurement and Research Selection


Enhanced Duplex Thermal Stability: DAP Increases Tm by 1–6.5°C per Modification Relative to Adenine

Substitution of adenine with 2,6-diaminopurine (DAP) consistently elevates the melting temperature (Tm) of nucleic acid duplexes. In DNA oligonucleotides, a single DAP substitution increases Tm by approximately 3°C relative to unmodified A:T pairs . In oligoribophosphoramidates, each DAP substitution raises Tm by ~7°C [1]. For locked nucleic acid (LNA)-modified oligonucleotides, LNA-DAP increases Tm by +1.6 to +3.0°C (vs. DNA complements) and +2.6 to +4.6°C (vs. RNA complements) compared to LNA-A [2]. In peptide nucleic acid (PNA) oligomers, DAP incorporation elevates Tm by 2.5–6.5°C per modification relative to adenine [3].

Oligonucleotide Therapeutics Antisense siRNA Hybridization Probes

Superior HIV-1 Reverse Transcriptase Inhibition: 3′-Azido-2,6-diaminopurine Outperforms 6-Chloro and Other Purine Analogs

In a head-to-head comparison of 3′-azido-2′,3′-dideoxyguanosine triphosphate analogs, 3′-azido-2,6-diaminopurine (3′-azido-DAP) exhibited the highest potency against wild-type HIV-1 reverse transcriptase (RT) among all tested 6-modified purine derivatives [1]. The order of potency was: 3′-azido-2,6-diaminopurine > 3′-azido-6-chloropurine; 3′-azido-6-N-allylaminopurine > 2-amino-6-N,N-dimethylaminopurine; 2-amino-6-methoxypurine. This differential activity is attributed to unique hydrogen-bonding interactions between the 2,6-diamino moiety and the template thymine base in the RT active site [1].

Antiviral Drug Discovery HIV Nucleoside Analogs Reverse Transcriptase Inhibitors

Higher Selectivity Index in Anti-HIV Activity: DAPDDR (ddDAPR) Demonstrates Superior Therapeutic Window vs. AZT and CPDDR

2,6-Diaminopurine-2′,3′-dideoxyriboside (DAPDDR, also known as ddDAPR) was compared directly to 6-chloropurine-2′,3′-dideoxyriboside (CPDDR) and zidovudine (AZT) for anti-HIV activity and cytotoxicity. Against multiple HIV-1 strains and one HIV-2 strain, DAPDDR exhibited a selectivity index (SI = CC50/EC50) ranging from 501 to 850, whereas CPDDR showed SI values of 60–118 [1]. In clonal growth assays of human bone marrow progenitor cells, DAPDDR demonstrated significantly lower inhibitory activity against erythroid (BFU-E), multipotent (GEMM-CFC), and granulocyte-monocyte (GM-CFC) precursors compared to both CPDDR and AZT [1].

Antiviral HIV Nucleoside Reverse Transcriptase Inhibitors Cytotoxicity

Efficient Readthrough of UGA Nonsense Mutations: DAP Outperforms G418 in Correcting Premature Stop Codons

2,6-Diaminopurine (DAP) has been directly compared to G418 (geneticin) and other readthrough agents for the suppression of UGA premature termination codons. In human cell-based assays, DAP rescued the expression and function of genes harboring UGA nonsense mutations more efficiently than G418 [1]. In vivo, DAP corrected a nonsense mutation in the Cftr gene in a cystic fibrosis mouse model when administered in utero and through breastfeeding, demonstrating both high readthrough efficiency and low toxicity [2].

Nonsense Mutation Therapy Ribosomal Readthrough Cystic Fibrosis Genetic Disorders

Potent Broad-Spectrum Antiviral Activity: DAP Derivative 6i Exhibits Low Micromolar IC50 Against Dengue, Zika, West Nile, and Influenza A

A system-oriented optimization of 2,6-diaminopurine derivatives yielded compound 6i, which demonstrated low micromolar potency against multiple RNA viruses. In head-to-head comparisons, 6i inhibited Dengue virus (IC50 = 0.5–5.3 μM), Zika virus, West Nile virus, and Influenza A virus with a high selectivity index [1]. While not directly compared to a specific nucleoside analog in this study, the broad-spectrum activity and micromolar potency differentiate DAP-based scaffolds from many other purine analogs that exhibit narrower antiviral spectra or higher EC50 values [1].

Broad-Spectrum Antiviral Flavivirus Influenza Drug Discovery

Thermodynamic Stability Ranking: D•T Base Pair Rivals G•C, Outperforms A•T

A systematic thermodynamic analysis of DNA duplexes containing non-canonical base pairs established the following stability order: G•C > D•T ≈ I•C > A•T > G•T > I•T [1]. The D•T base pair (2,6-diaminopurine paired with thymine) is nearly as stable as a G•C pair and significantly more stable than a canonical A•T pair. The stabilization energy contributed by the 2-amino group of D (and G) was quantified under varying salt concentrations [1].

Base Pair Stability DNA Duplex Thermodynamics Oligonucleotide Design

Prioritized Application Scenarios for 2,6-Diaminopurine Based on Quantitative Differentiation


Design of High-Affinity Antisense Oligonucleotides and siRNA

Procure 2,6-diaminopurine phosphoramidites or modified oligonucleotides to increase target binding affinity and mismatch discrimination. Evidence shows DAP substitution raises Tm by 1–6.5°C per modification relative to adenine [1], enabling shorter sequences and enhanced allele-specific silencing. This is particularly valuable for therapeutic oligonucleotides where high hybridization stringency reduces off-target effects.

Development of Next-Generation HIV-1 Reverse Transcriptase Inhibitors

Select 2,6-diaminopurine-based nucleoside analogs (e.g., 3′-azido-DAP or DAPDDR) for lead optimization in antiretroviral programs. Head-to-head data confirm 3′-azido-DAP is the most potent RT inhibitor among 6-modified purine analogs [2], while DAPDDR exhibits a 4–14× higher selectivity index than CPDDR and lower bone marrow toxicity than AZT [3]. These quantitative advantages support prioritization over other purine scaffolds.

Therapeutic Suppression of UGA Nonsense Mutations

Utilize 2,6-diaminopurine as a readthrough agent for genetic diseases caused by UGA premature stop codons (e.g., cystic fibrosis, hemophilia). DAP demonstrates higher readthrough efficiency than G418 in human cells and in vivo efficacy in mouse models [4][5], positioning it as a differentiated tool compound for translational research and preclinical development.

Broad-Spectrum Antiviral Discovery Against RNA Viruses

Employ 2,6-diaminopurine as a core scaffold for synthesizing broad-spectrum antiviral leads. Derivative 6i achieves low micromolar IC50 values (0.5–5.3 μM) against Dengue, Zika, West Nile, and Influenza A viruses [6], offering a quantitative advantage over many purine analogs that show narrower antiviral spectra or higher EC50 values. This scaffold is particularly suitable for programs targeting emerging and pandemic-prone RNA viruses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diaminopurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.